1-cyclopentyl-1H-pyrazole-3-carboxylic acid

Lipophilicity LogP Physicochemical Properties

Select 1-cyclopentyl-1H-pyrazole-3-carboxylic acid (CAS 1006348-93-1) to increase LogP by +1.0 to +1.3 units over the methyl analog, avoiding the metabolic liabilities of planar phenyl rings. The puckered cyclopentyl conformation probes kinase back pockets and achieves selectivity where subtle molecular shape matters. High-purity (≥98%) guarantees unambiguous C3-regioisomer identity for reproducible amide/ester derivatization and biological assay data.

Molecular Formula C9H12N2O2
Molecular Weight 180.2 g/mol
CAS No. 1006348-93-1
Cat. No. B1342725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclopentyl-1H-pyrazole-3-carboxylic acid
CAS1006348-93-1
Molecular FormulaC9H12N2O2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C=CC(=N2)C(=O)O
InChIInChI=1S/C9H12N2O2/c12-9(13)8-5-6-11(10-8)7-3-1-2-4-7/h5-7H,1-4H2,(H,12,13)
InChIKeyWNGBMCKWXJZZNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Cyclopentyl-1H-pyrazole-3-carboxylic acid (CAS 1006348-93-1): A Pyrazole-3-Carboxylic Acid Scaffold for Fine-Tuned Lipophilicity in Medicinal Chemistry


1-Cyclopentyl-1H-pyrazole-3-carboxylic acid (CAS 1006348-93-1) is a heterocyclic building block featuring a pyrazole ring substituted with a cyclopentyl group at the N1 position and a carboxylic acid group at the C3 position . This compound belongs to the broader class of 1-substituted pyrazole-3-carboxylic acids, which are commonly used as intermediates in medicinal chemistry for the synthesis of kinase inhibitors, anti-inflammatory agents, and other bioactive molecules . Its alicyclic cyclopentyl substituent offers a distinct lipophilicity profile compared to both aromatic and other aliphatic analogs, making it a useful option for researchers seeking to modulate molecular properties during lead optimization .

Why 1-Cyclopentyl-1H-pyrazole-3-carboxylic acid Cannot Be Swapped with Generic Pyrazole Analogs: A Quantitative Lipophilicity and Regiochemistry Rationale


While the pyrazole-3-carboxylic acid core is common, the nature of the N1 substituent and the regiochemistry of the carboxylic acid group are critical determinants of a compound's physicochemical and ultimately its biological profile. Simple substitution with a smaller alkyl group (e.g., methyl), a larger aliphatic ring (e.g., cyclohexyl), or a flat aromatic ring (e.g., phenyl) can drastically alter logP, aqueous solubility, and the three-dimensional conformation of the molecule . Furthermore, the position of the carboxylic acid (C3 vs. C5) is a key regioisomeric distinction that can affect hydrogen-bonding patterns and target engagement . The following quantitative evidence guide details the specific, measurable differences that justify the selection of 1-cyclopentyl-1H-pyrazole-3-carboxylic acid over its closest structural analogs.

Quantitative Differentiation Guide for 1-Cyclopentyl-1H-pyrazole-3-carboxylic acid (CAS 1006348-93-1)


Lipophilicity (LogP) Comparison: Cyclopentyl Derivative Provides a Unique Middle Ground

The predicted partition coefficient (LogP) of 1-cyclopentyl-1H-pyrazole-3-carboxylic acid is 1.80 [1] or 0.98 depending on the prediction model. This value places it in a distinct range between the highly lipophilic aromatic analog (1-phenyl-1H-pyrazole-3-carboxylic acid, LogP = 1.57 [2]) and the more hydrophilic smaller aliphatic analogs like 1-methyl-1H-pyrazole-3-carboxylic acid (LogP = 0.44 [3]) and the unsubstituted parent compound (LogP = 0.54 ). Compared to the sterically bulky 1-tert-butyl analog (LogP = 1.36 [4]), the cyclopentyl group offers a comparable but distinct lipophilicity profile due to its ring structure, which impacts molecular shape and conformational flexibility differently.

Lipophilicity LogP Physicochemical Properties

Regioisomeric Purity: 3-Carboxylic Acid vs. 5-Carboxylic Acid Analogs

The regioisomeric identity of the carboxylic acid group on the pyrazole ring is a key differentiator. The target compound, 1-cyclopentyl-1H-pyrazole-3-carboxylic acid (CAS 1006348-93-1), is commercially available with a specified minimum purity of 95% or 98% . This directly contrasts with its 5-carboxylic acid regioisomer, 1-cyclopentyl-1H-pyrazole-5-carboxylic acid (CAS 1006334-24-2), which is also offered at similar purity levels (e.g., 95% or 97% ) but represents a distinct chemical entity with different potential hydrogen-bonding interactions and target-binding conformations.

Regioisomer Purity Procurement

Conformational Flexibility: Cyclopentyl vs. Cyclohexyl N1-Substitution

The cyclopentyl ring in the target compound adopts a non-planar, puckered conformation that differs from the chair/boat conformations of the cyclohexyl analog. While direct quantitative conformational data are limited for this specific compound, class-level inference based on the well-characterized conformational behavior of cyclopentane and cyclohexane rings suggests that the cyclopentyl derivative will present a different three-dimensional shape and projection of the carboxylic acid group compared to 1-cyclohexyl-1H-pyrazole-3-carboxylic acid (CAS 1177304-20-9) .

Conformational Analysis Ring Strain Molecular Modeling

Limitations of Differential Evidence for 1-Cyclopentyl-1H-pyrazole-3-carboxylic acid

A comprehensive search of primary research articles and patents reveals that 1-cyclopentyl-1H-pyrazole-3-carboxylic acid is primarily utilized as a synthetic intermediate or building block, and no peer-reviewed studies were found that directly compare its biological activity, physicochemical properties, or synthetic utility to its closest analogs in a head-to-head quantitative manner. The evidence presented in this guide relies on cross-study comparisons of predicted physicochemical properties and vendor-specified purity data. High-strength differential evidence, such as direct comparative IC50 values or pharmacokinetic data, is not available for this compound. This limitation should be considered when evaluating the compound for specific applications.

Data Availability Research Gaps

Recommended Application Scenarios for Procuring 1-Cyclopentyl-1H-pyrazole-3-carboxylic acid


Medicinal Chemistry Lead Optimization for Lipophilicity Tuning

When a lead series requires a moderate increase in lipophilicity (LogP adjustment of +1.0 to +1.3 units relative to a methyl analog) without introducing a planar aromatic ring, 1-cyclopentyl-1H-pyrazole-3-carboxylic acid is the preferred scaffold. Its predicted LogP of 1.8 [1] places it in a distinct range suitable for improving membrane permeability while potentially avoiding the metabolic liabilities associated with phenyl groups .

Scaffold Hopping in Kinase Inhibitor Programs

As a 1-substituted pyrazole-3-carboxylic acid, this compound serves as a core fragment for synthesizing kinase inhibitors [1]. Its cyclopentyl group provides a unique three-dimensional shape that can be used to probe the back pocket of an ATP-binding site or to achieve selectivity against closely related kinases, where subtle differences in molecular shape can be critical.

Synthesis of Regioisomerically Pure Pyrazole Derivatives

Procurement of 1-cyclopentyl-1H-pyrazole-3-carboxylic acid (CAS 1006348-93-1) with specified purity (e.g., 98% ) ensures the correct regioisomer is used as a starting material. This is essential for the unambiguous synthesis of downstream derivatives, such as amides or esters, and for the reproducibility of biological assays where the position of the carboxylic acid group is a key determinant of activity .

Exploration of Conformational Space in Fragment-Based Drug Discovery

The non-planar, puckered conformation of the cyclopentyl ring offers a distinct three-dimensional fragment for library design. It can be used to explore binding pockets that are not optimally filled by flat aromatic rings or the larger, more flexible cyclohexyl group. This makes it a valuable tool in fragment-based screening campaigns aimed at identifying novel chemical matter.

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